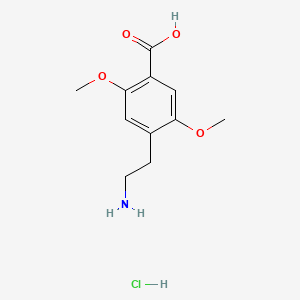
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl It is a derivative of benzoic acid, featuring an aminoethyl group and two methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzoic acid.
Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2,5-dimethoxybenzoic acid with ethylenediamine under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
科学的研究の応用
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzoic acid hydrochloride: Lacks the methoxy groups, which may result in different chemical and biological properties.
2,5-Dimethoxybenzoic acid:
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid group, leading to different chemical behavior and applications.
Uniqueness
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
特性
分子式 |
C11H16ClNO4 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2,5-dimethoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(11(13)14)10(16-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H |
InChIキー |
KXRIRPCTYGKHFH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCN)OC)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


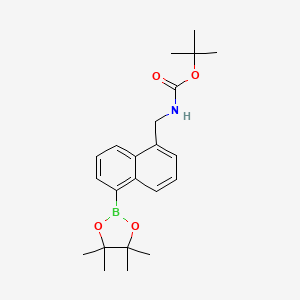
![6-(Ethenesulfonyl)-2-methyl-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine](/img/structure/B15304899.png)
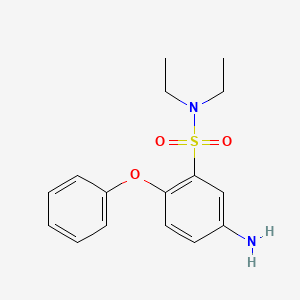
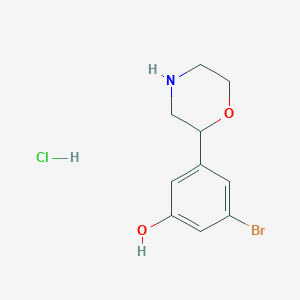
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)
![N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide](/img/structure/B15304920.png)
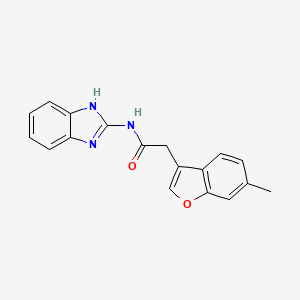
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
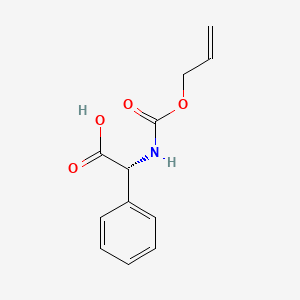

![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)

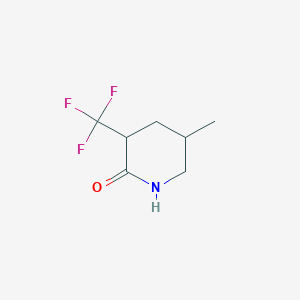
![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
